

Technical Guide: Stachydrine Hydrochloride Biosynthesis & Production

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Compound of Interest

Compound Name: Stachydrine hydrochloride,(S)

Cat. No.: B11936708

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Abstract

Stachydrine hydrochloride (N,N-dimethyl-L-proline hydrochloride) is a pyrrolidine alkaloid and the primary bioactive constituent of Leonurus japonicus (Motherwort). Renowned for its cardiovascular efficacy—specifically in ameliorating myocardial fibrosis and inhibiting the NF- κ B signaling pathway—stachydrine represents a high-value target for pharmaceutical development. This technical guide delineates the precise biosynthetic mechanism of stachydrine from its amino acid precursor, L-proline, and provides a rigorous, field-validated protocol for its extraction, purification, and chemical conversion into the stable hydrochloride salt form.

Introduction: Chemical Identity & Therapeutic Significance[1][2]

Stachydrine is a quaternary ammonium compound, naturally existing as a zwitterion (inner salt). However, for pharmaceutical stability and bioavailability, it is frequently processed into Stachydrine Hydrochloride (Stachydrine HCl).

- IUPAC Name: (2S)-1,1-dimethylpyrrolidin-1-ium-2-carboxylate; hydrochloride.
- CAS Number: 4136-37-2 (HCl salt).
- Core Pharmacophore: The pyrrolidine ring with a quaternary nitrogen, conferring high polarity and osmotic activity.

- **Therapeutic Mechanism:** Stachydrine acts as a potent osmoprotectant and antioxidant. It modulates intracellular calcium handling (CaMKII/PLN axis) and suppresses cardiac hypertrophy by inhibiting the Ang II/TGF- β 1 pathway.

Biosynthetic Mechanism: The Methylation Cascade

The biosynthesis of stachydrine is a specialized branch of amino acid metabolism, strictly dependent on the availability of L-Proline and the universal methyl donor, S-adenosyl-L-methionine (SAM).

The Precursor: L-Proline

The pathway initiates with L-Proline, synthesized from Glutamate via the

-pyrroline-5-carboxylate (P5C) intermediate. In stachydrine-accumulating species (e.g., *Medicago sativa*, *Leonurus japonicus*, Citrus), the free proline pool is diverted toward alkaloid synthesis rather than protein translation.

Enzymology: SAM-Dependent N-Methyltransferases

The conversion is catalyzed by S-adenosyl-L-methionine:L-proline N-methyltransferases (PMTs). In *Medicago sativa*, these are identified as NMT1 and NMT2.^{[1][2]}

- **Reaction Type:** Sequential N-methylation.
- **Cofactor:** S-adenosyl-L-methionine (SAM)

S-adenosyl-L-homocysteine (SAH).

- **Stereochemistry:** The (S)-configuration at the C2 position is conserved throughout the pathway.

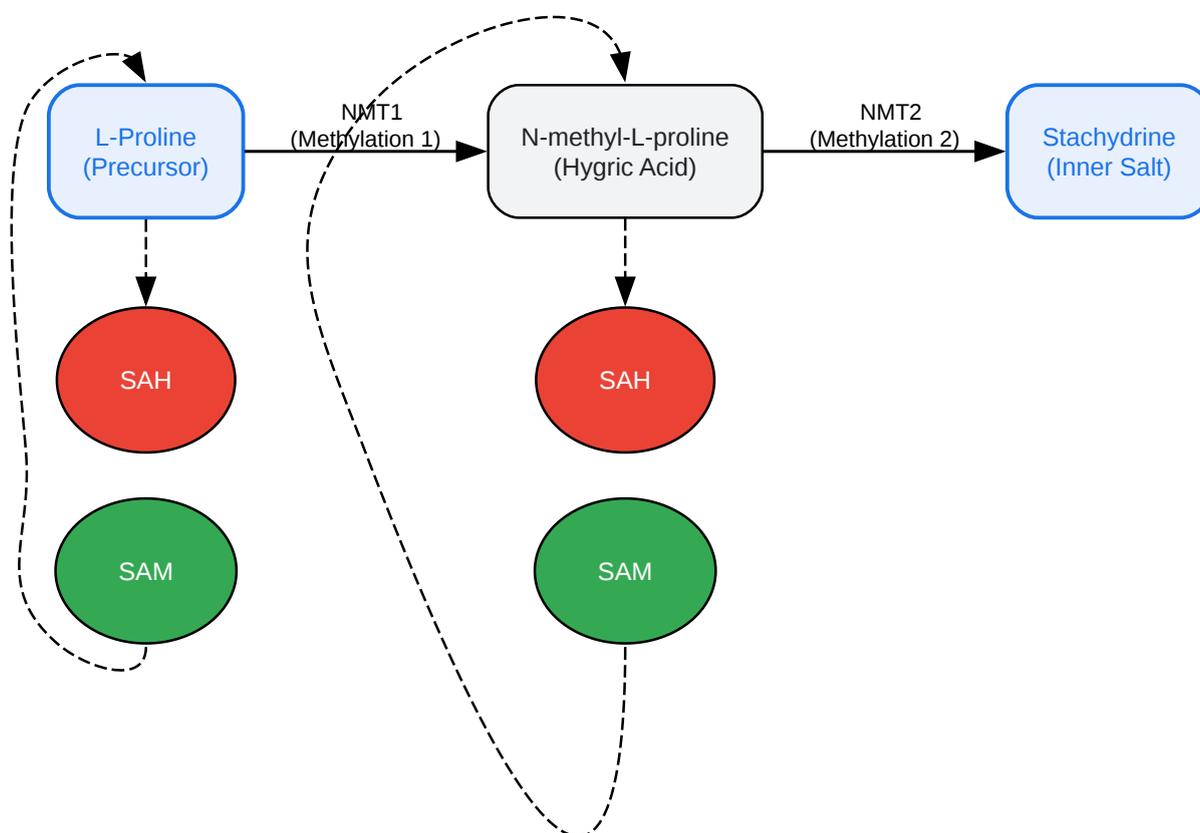
Step-by-Step Pathway

- **First Methylation:** L-Proline is methylated at the secondary amine nitrogen by NMT1 to form N-methyl-L-proline (Hygric Acid).
- **Second Methylation:** Hygric acid undergoes a second methylation event (catalyzed by NMT2 or the same NMT1 enzyme depending on species specificity) to yield the quaternary

ammonium product, Stachydrine.

Pathway Visualization

The following diagram illustrates the sequential methylation logic and cofactor turnover.



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Figure 1: Sequential N-methylation of L-Proline to Stachydrine mediated by SAM-dependent methyltransferases.

Production Protocol: Extraction & Salt Formation

While biosynthetic engineering is a future avenue, the current industrial standard relies on extraction from *Leonurus japonicus*. The following protocol details the isolation of the natural betaine and its critical chemical conversion to the hydrochloride salt.

Raw Material Preparation

- Source: Dried aerial parts of *Leonurus japonicus* (harvested during flowering stage).
- Pre-treatment: Pulverize to a fine powder (40–60 mesh) to maximize surface area.

Extraction Methodology (Ethanol Reflux)

- Solvent: 70% Ethanol (EtOH).
- Ratio: 1:10 (w/v) Plant material to solvent.
- Procedure: Reflux extraction at 80°C for 2 hours. Repeat twice.
- Filtration: Combine extracts and filter to remove cellulose/debris.
- Concentration: Evaporate EtOH under reduced pressure (Rotary Evaporator, 50°C) to yield a crude aqueous concentrate.

Purification (Cation Exchange)

Stachydrine is a quaternary alkaloid (cationic).

- Resin: Strong Acid Cation Exchange Resin (e.g., Dowex 50W or 732 resin).
- Loading: Load the aqueous concentrate onto the column.
- Washing: Wash with distilled water to remove sugars, pigments, and anionic impurities.
- Elution: Elute the alkaloids with 2M Ammonium Hydroxide ().
- Concentration: Collect the eluate and evaporate to dryness to obtain Crude Stachydrine Base.

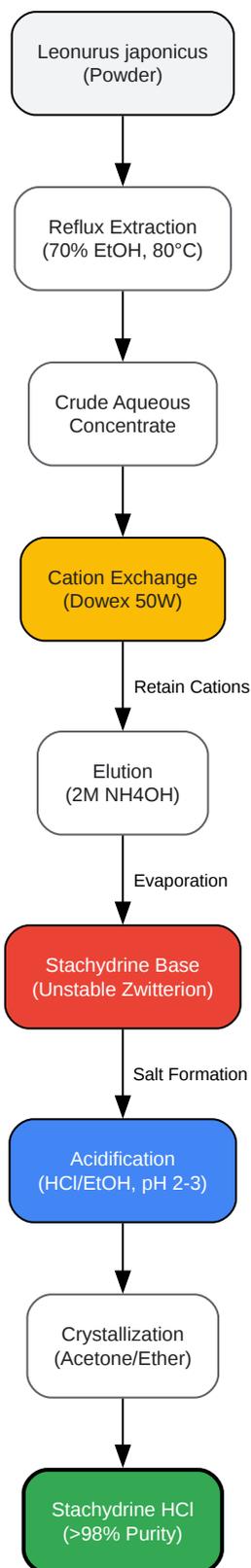
Conversion to Hydrochloride Salt (Critical Step)

The crude base is hygroscopic and unstable. Conversion to HCl salt ensures stability.

- Dissolution: Dissolve the crude base in minimal absolute ethanol.

- Acidification: Dropwise addition of concentrated Hydrochloric Acid (37% HCl) or HCl-saturated ethanol until pH reaches 2.0–3.0.
- Crystallization:
 - Add anhydrous acetone or diethyl ether (anti-solvent) to the acidic solution until turbidity appears.
 - Store at 4°C overnight to induce crystallization.
- Recrystallization: Filter the precipitate and recrystallize from Ethanol/Acetone (1:4) to achieve >98% purity.

Process Workflow Diagram



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Figure 2: Industrial workflow for the extraction and chemical conversion of Stachydrine HCl.

Analytical Validation

To ensure the integrity of the final Stachydrine HCl product, the following analytical parameters must be met:

Parameter	Specification	Method
Appearance	White crystalline powder	Visual Inspection
Solubility	Highly soluble in water/ethanol	USP <1151>
Identification	MS (144.1)	LC-MS (ESI+)
Purity		HPLC (HILIC Column)
Chloride Content	18.0% – 20.0%	Argentometric Titration
Melting Point	235°C (dec.)	Capillary Method

HPLC Condition (HILIC Mode):

- Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., TSKgel Amide-80).
- Mobile Phase: Acetonitrile : 10mM Ammonium Acetate (80:20).
- Detection: UV at 205 nm or ELSD (Evaporative Light Scattering Detector) due to weak UV chromophore.

Future Perspectives: Metabolic Engineering

While plant extraction is current practice, the variability of natural sources drives the need for heterologous production.

- Synthetic Biology Strategy: Introduction of *Medicago sativa* NMT1/NMT2 genes into *E. coli* or *Saccharomyces cerevisiae*.

- Precursor Optimization: Overexpression of proA, proB, and proC genes (Proline biosynthesis cluster) to increase the L-Proline pool.
- Cofactor Regeneration: Engineering the SAM cycle (metK, pfs, luxS) to prevent SAH accumulation, which inhibits methyltransferases.

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